1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-15-20(17(3)14-16(19)2)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNGJNSOTVUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Construction of the Piperazine Core
The piperazine ring is typically pre-formed or modified from commercially available derivatives. Two primary routes dominate:
Route A: Direct Sulfonylation of 4-Phenylpiperazine
4-Phenylpiperazine reacts with 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). This method is straightforward but requires stringent control of stoichiometry to prevent di-sulfonylation.
Representative Procedure :
Route B: Sequential Functionalization of Piperazine
Alternative approaches build the piperazine ring in situ. For example, cyclohexanone derivatives undergo condensation with diamines to form the piperazine skeleton, followed by sulfonylation.
Sulfonylation Optimization
Sulfonyl chloride reactivity is influenced by electronic and steric factors. The 5-ethoxy-2,4-dimethylphenyl group’s electron-donating substituents reduce electrophilicity, necessitating activated reagents or catalysts.
Key Findings :
-
Catalytic Bases : DMAP (4-dimethylaminopyridine) improves yields by 15–20% in DMF.
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Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to DCM.
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Temperature : Reactions at 40–50°C reduce byproduct formation versus room temperature.
Table 1: Sulfonylation Conditions and Yields
| Sulfonylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Citation |
|---|---|---|---|---|---|
| Sulfonyl chloride | Et₃N | DCM | 25 | 65–72 | |
| Sulfonyl chloride | DMAP | Acetonitrile | 50 | 82–85 | |
| Sulfonyl chloride | K₂CO₃ | DMF | 40 | 78 |
Advanced Methodologies from Patent Literature
Chlorosulfonic Acid-Mediated Sulfonylation (EP2228370A1)
A patent detailing vardenafil synthesis offers insights into sulfonylation under harsh conditions:
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Treat 5-ethoxy-2,4-dimethylphenol with chlorosulfonic acid to form sulfonic acid chloride.
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React with 4-phenylpiperazine in toluene at 80°C.
Challenges : Hydrolysis of the sulfonyl chloride intermediate necessitates rapid quenching and anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ph), 6.92 (s, 1H, ArH), 3.98 (q, J=7.0 Hz, 2H, OCH₂), 3.15–3.05 (m, 8H, piperazine), 2.48 (s, 3H, CH₃), 2.29 (s, 3H, CH₃), 1.41 (t, J=7.0 Hz, 3H, CH₂CH₃).
Industrial-Scale Considerations
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Cost Efficiency : Route A is preferred for minimal steps, but Route B offers better regiocontrol.
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Waste Management : Chlorosulfonic acid generates HCl gas, requiring scrubbers.
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Yield Optimization : Patent WO2014191548A1 highlights salt formation (e.g., HCl salts) to improve crystallinity and yields.
Comparative Analysis with Analogous Compounds
Table 2: Reaction Yields for Related Piperazine Sulfonamides
Chemical Reactions Analysis
Types of Reactions
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, onto the phenyl or piperazine rings.
Scientific Research Applications
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its effects on the central nervous system or as an anti-inflammatory agent.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group could play a role in binding to these targets, while the piperazine ring might influence the compound’s overall conformation and ability to cross biological membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The substituents on the sulfonyl-linked phenyl ring critically influence electronic properties, lipophilicity, and metabolic stability. Key analogs include:
*Calculated based on C₁₉H₂₂N₂O₃S.
Key Observations :
- Electron-Donating vs.
- Methoxy vs. Ethoxy : The ethoxy group’s longer alkyl chain may confer slower metabolic degradation compared to methoxy analogs .
Neuroprotection and Anti-Inflammatory Effects
- NSPP : Mitigates radiation-induced cognitive decline by preserving neural stem/progenitor cells (NSPCs), suppressing microglial activation (Iba1↓), and reducing IL-6 levels .
- Target Compound : Predicted to retain neuroprotective activity due to structural similarities, but the ethoxy group may alter Hedgehog pathway activation efficiency, a mechanism critical for NSPC preservation .
Cytotoxicity and Tumor Interaction
Research Findings and Clinical Potential
Preclinical Efficacy
- NSPP :
- Target Compound : Hypothesized to show comparable or enhanced efficacy due to improved pharmacokinetics from ethoxy substituents.
Limitations and Challenges
- NSPP: Limited data on long-term toxicity and human trials.
Biological Activity
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H32N6O4S
- Molecular Weight : 488.60 g/mol
- CAS Number : 1391053-95-4
The compound exhibits various biological activities primarily through interactions with specific receptors and enzymes:
- Serotonin Receptor Modulation : Piperazine derivatives, including this compound, have shown to modulate serotonin receptors, which are crucial for mood regulation and anxiety management .
- Acetylcholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase, which plays a significant role in neurotransmission and cognitive function. This inhibition can be beneficial in treating conditions like Alzheimer's disease .
- Antihypertensive Effects : The sulfonamide group in the compound contributes to its antihypertensive properties by promoting vasodilation and reducing vascular resistance .
Biological Activity Overview
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various piperazine derivatives, including those similar to this compound, against glioblastoma multiforme cells. Results indicated significant antiproliferative activity at low concentrations (nanomolar range), with morphological changes consistent with apoptosis observed .
- Neuroprotective Studies : Research on piperazine derivatives has suggested their potential in neuroprotection by inhibiting acetylcholinesterase activity, thus enhancing cholinergic transmission in models of neurodegenerative diseases .
- Antimicrobial Efficacy : In vitro studies have demonstrated that compounds structurally related to this compound possess antimicrobial properties against several pathogenic bacteria, indicating their potential application in treating infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine, and how can intermediates be characterized?
- Methodology : Utilize nucleophilic substitution or Suzuki coupling to introduce the phenylpiperazine moiety. Sulfonyl chloride intermediates (e.g., 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride) can react with 4-phenylpiperazine in anhydrous dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA) to form the sulfonamide bond .
- Characterization : Confirm intermediates via -NMR (e.g., aromatic proton shifts at δ 7.2–7.6 ppm for phenylpiperazine) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Key Techniques :
- FT-IR : Confirm sulfonyl group presence (asymmetric S=O stretch at ~1350 cm, symmetric at ~1150 cm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 399.18 for CHNOS) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are synthesized .
Q. How should researchers design initial biological activity screening for this compound?
- Approach :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, comparing to positive controls like cisplatin .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) via esterase activity assays with 4-nitrophenyl acetate as substrate .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed in sulfonamide-containing piperazine derivatives?
- Key Findings :
- Substitution Patterns : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance enzyme inhibition (e.g., hCA II IC < 50 nM) but may reduce solubility .
- Piperazine Flexibility : N-Methylation of piperazine improves blood-brain barrier penetration but reduces binding affinity due to steric hindrance .
Q. How can researchers resolve contradictions between in vitro activity and pharmacokinetic properties?
- Case Study : If the compound shows potent hCA inhibition (IC < 100 nM) but poor oral bioavailability:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or salt formation (hydrochloride) .
- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify cytochrome P450-mediated degradation hotspots .
Q. What strategies optimize synthetic yield for scale-up without compromising purity?
- Optimization Steps :
- Catalyst Screening : Replace DIEA with polymer-supported bases (e.g., PS-BEMP) to simplify purification .
- Solvent Selection : Switch from DCM to THF/water biphasic systems for greener chemistry .
- Process Monitoring : Use in-line FT-IR to track reaction completion and minimize byproducts .
Q. How do computational methods aid in predicting off-target interactions for this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
